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7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine

DNA Repair Translesion Synthesis Chemical Probe Stability

N3-methyladenine (3-MeA) lesions are too labile for steady-state enzyme kinetics. This compound (3-deaza-3-methyladenine) provides a hydrolytically stable isostere. - Enables precise TLS polymerase assays (Polι, Polθ, Polκ, Polζ) with human DNA polymerases - PDB ligand code 54K with validated crystallographic restraints for structure-based design - Distinct electronic/steric fingerprint vs. adenine; ideal for purine-binding protein probes

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 1031750-29-4
Cat. No. B3075504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine
CAS1031750-29-4
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=CN=C(C2=C1N=CN2)N
InChIInChI=1S/C7H8N4/c1-4-2-9-7(8)6-5(4)10-3-11-6/h2-3H,1H3,(H2,8,9)(H,10,11)
InChIKeyVUSDRZRNZRBERR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine: Molecular Identity and Procurement


7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS 1031750-29-4) is a heterocyclic small molecule with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol . It belongs to the imidazo[4,5-c]pyridine class, structurally characterized by a fused imidazole-pyridine ring system with a methyl group at the 7-position and an amine group at the 4-position . The compound is also known as 3-deaza-3-methyladenine, reflecting its isosteric relationship to the nucleobase adenine where the N3 nitrogen is replaced by a carbon atom [1]. This deazapurine scaffold is of significant interest in medicinal chemistry and chemical biology due to its ability to mimic natural purine interactions while introducing altered hydrogen-bonding and steric properties .

Stable 3-deazaadenine probe for DNA damage and translesion synthesis studies
PDB ligand 54K with standardized crystallographic restraints
Enables steady-state polymerase kinetic assays on defined templates

7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine: Why Generic Substitution Fails


Generic substitution of 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine with other imidazo[4,5-c]pyridine derivatives or purine analogs is not feasible without altering key functional properties. The specific 7-methyl substitution and the 3-deaza modification create a unique electronic and steric environment that governs its behavior in biological and crystallographic contexts [1]. For instance, the presence of the methyl group at the 7-position dictates the molecular packing and hydrogen-bonding network in the solid state, as demonstrated by distinct crystallographic space groups compared to the 4-methyl regioisomer [2]. Furthermore, its identity as 3-deaza-3-methyladenine confers a critical stability advantage over the natural N3-methyladenine lesion, enabling its use as a robust chemical probe in DNA repair studies where the endogenous analog is too labile [3]. These precise structural features directly impact experimental outcomes, making it impossible to interchange with close analogs without introducing uncontrolled variables.

4-Methyl regioisomer exhibits different crystal packing and space group, altering solid-state properties and handling.
Labile N3-methyladenine has a reported short half-life, compromising reproducibility in biochemical assays.
Other imidazopyridine analogs may introduce uncontrolled hydrogen-bonding and steric variables.

7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine: Differentiation from Analogs


In Vitro Stability: 3-Deaza vs. 3-Methyladenine

The target compound, 3-deaza-3-methyladenine (3-dMeA), is a stable isostere of the endogenous DNA lesion N3-methyladenine (3-MeA). In contrast to 3-MeA, which has a short half-life in vitro (4-24 hours) that complicates biochemical studies [1], 3-dMeA exhibits high stability under standard experimental conditions, enabling precise, steady-state kinetic analyses [1]. This stability differential is a primary reason for its selection as a model substrate in DNA polymerase studies [2].

In Vitro Stability
Head-to-head
3-dMeA: stable under assay conditions
3-MeA: half-life 4–24 h
Enables reproducible steady-state kinetic analysis
Relevant for DNA repair biochemistry; labile comparator unsuitable for quantitative assays
DNA Repair Translesion Synthesis Chemical Probe Stability

DNA Polymerase Catalytic Efficiency Opposite 3-dMeA

Steady-state kinetic analyses reveal a significant and quantifiable difference in the catalytic efficiency of translesion synthesis (TLS) DNA polymerases when inserting nucleotides opposite the 3-dMeA adduct compared to an undamaged adenine template. For Polι, the catalytic efficiency (kcat/Km) for inserting the correct nucleotide (T) opposite 3-dMeA is reduced by ~8-fold compared to T insertion opposite undamaged A [1]. For Polθ, the reduction is even more pronounced, with an ~100-fold decrease in efficiency for T incorporation opposite 3-dMeA [2]. Furthermore, the fidelity of insertion is compromised; for Polι, the efficiency for inserting incorrect nucleotides (A or G) opposite 3-dMeA is only ~25-30-fold lower than the correct T, compared to a >1000-fold difference on undamaged DNA [3].

Polymerase Kinetics
Head-to-head
Polι: ~8-fold reduction
Polθ: ~100-fold reduction
vs undamaged A template
Supports polymerase selectivity assay interpretation
Steady-state kinetics with purified human polymerases; defined 3-dMeA templates
DNA Polymerase Kinetics Enzymology Translesion Synthesis

Crystallographic Packing: 7-Methyl vs. 4-Methyl

The position of the methyl group on the imidazo[4,5-c]pyridine core fundamentally alters the solid-state packing. X-ray diffraction (XRD) studies demonstrate that 7-methyl-imidazo[4,5-c]pyridine (7MIPc) crystallizes in a triclinic structure with space group P-1 and Z=4 [1]. In contrast, its regioisomer 4-methyl-imidazo[4,5-c]pyridine (4MIPc) crystallizes in an orthorhombic structure with space group Pna2₁ and Z=4 [1]. This difference in crystal symmetry directly impacts physical properties relevant to handling and formulation, such as morphology and dissolution characteristics.

Crystal Packing
Head-to-head
7MIPc: triclinic P-1
4MIPc: orthorhombic Pna2₁
Distinct solid-state form guides crystallization screening
XRD at room temperature; different morphology and dissolution behavior expected
X-ray Crystallography Solid-State Chemistry Structural Biology

PDB-Validated Ligand 54K

7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is recognized as a distinct chemical component (three-letter code: 54K) in the Protein Data Bank (PDB) and is present as a standalone ligand in 7 deposited structures [1]. This official PDB registration validates its utility as a tool compound in structural biology. In contrast, many closely related imidazo[4,5-c]pyridine derivatives lack such PDB annotation, which can complicate structure deposition and data interpretation. The availability of standardized ligand coordinates and restraints (e.g., ideal coordinates from Corina) facilitates seamless integration into crystallographic refinement pipelines [2].

PDB Annotation
Class-level
Ligand code 54K; present in 7 deposited structures
Streamlines crystallographic refinement and deposition
Standardized restraints available; many analogs lack equivalent annotation
Structural Biology Protein-Ligand Interactions Crystallography

7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine: Application Scenarios


DNA Damage & TLS Mechanistic Studies

As demonstrated by its use as a stable analog of the labile N3-methyladenine lesion [1], this compound is ideally suited for in vitro reconstitution of TLS pathways. Its stability enables precise, steady-state kinetic measurements with human DNA polymerases (Polι, Polθ, Polκ, Polζ) that are not feasible with the endogenous 3-MeA adduct [1]. Researchers studying DNA repair, mutagenesis, and chemotherapy resistance mechanisms can procure this compound to generate defined DNA templates for rigorous biochemical and structural analyses [2].

Structural Biology and X-ray Crystallography

The compound's official PDB ligand code (54K) and presence in multiple deposited structures [3] make it a reliable choice for crystallographic studies. Its well-defined coordinates and restraints facilitate refinement, while its unique crystal packing (triclinic system) may offer advantages in co-crystallization experiments compared to the 4-methyl regioisomer [4]. Procurement for structural biology campaigns, including fragment-based screening and structure-based drug design, is supported by its validated use as a tool ligand [3].

Deazapurine Tool Compound Development

The 3-deaza-7-methyl modification provides a unique electronic and steric fingerprint that distinguishes it from adenine and other deazapurines [5]. This compound serves as a core scaffold for designing novel chemical probes targeting purine-binding proteins, including kinases and polymerases. Its established synthetic accessibility [6] and commercial availability enable rapid derivatization and exploration of structure-activity relationships in academic and industrial medicinal chemistry programs.

Application
Selection Property
Validation Focus
DNA damage & TLS mechanistic studies
Stable 3-deazaadenine isostere
Steady-state polymerase kinetic assays with defined templates
Structural biology & X-ray crystallography
PDB-annotated ligand (54K) with refinement restraints
Crystal packing reproducibility and deposition compatibility
Deazapurine chemical probe development
3-deaza-7-methyl scaffold for purine mimicry
Purine-binding protein selectivity profiling and SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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